N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a chemical compound with the CAS Number: 400746-92-1. It has a molecular weight of 257.34 and its IUPAC name is N-methyl-N-[1-(1-phenyl-1H-tetraazol-5-yl)cyclohexyl]amine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a solid at room temperature . It has a molecular weight of 257.34 .Scientific Research Applications
The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, low cost, etc., with good to excellent yields .
In terms of molecular biology, molecular docking is a common technique used to study compounds like this . This computational method is used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
-
Medicinal Chemistry : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They can bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
-
Biochemistry : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
-
Pharmaceutical Applications : Among the hypertensive group of drugs, valsartan (2- (N- ((2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) is one of the most commonly used drug moieties used in the treatment of hypertension .
-
Medicinal Chemistry : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They can bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
-
Biochemistry : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
-
Pharmaceutical Applications : Among the hypertensive group of drugs, valsartan (2- (N- ((2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) is one of the most commonly used drug moieties used in the treatment of hypertension .
properties
IUPAC Name |
N-methyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQNQWOPHABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412021 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine | |
CAS RN |
400746-92-1 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.